molecular formula C16H12Cl2N4OS2 B12130396 N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide

N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide

Cat. No.: B12130396
M. Wt: 411.3 g/mol
InChI Key: KWHWIOVHZSNIBT-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C16H12Cl2N4OS2

Molecular Weight

411.3 g/mol

IUPAC Name

N-[5-[(2,6-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C16H12Cl2N4OS2/c17-12-3-1-4-13(18)11(12)7-10-8-21-16(25-10)22-14(23)9-24-15-19-5-2-6-20-15/h1-6,8H,7,9H2,(H,21,22,23)

InChI Key

KWHWIOVHZSNIBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=CN=C(S2)NC(=O)CSC3=NC=CC=N3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable dichlorobenzyl halide reacts with the thiazole ring.

    Attachment of the Pyrimidine Ring: The pyrimidine ring can be attached through a nucleophilic substitution reaction involving a pyrimidine thiol and an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting certain functional groups to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiazole or pyrimidine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole or pyrimidine derivatives.

    Substitution: Various substituted thiazole or pyrimidine compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in cellular processes.

    Interacting with DNA/RNA: Affecting the transcription or translation of genetic material.

    Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth, apoptosis, or other functions.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-[5-(2,6-Dichlorobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide
  • CAS Number : 842970-93-8
  • Molecular Formula : C₁₆H₁₁Cl₂N₅OS₂
  • Molecular Weight : 448.33 g/mol

Structural Features :

  • A thiazole core substituted at position 5 with a 2,6-dichlorobenzyl group.
  • An acetamide side chain linked to a pyrimidin-2-ylsulfanyl moiety.
  • Key functional groups: dichlorophenyl (hydrophobic), thiazole (heterocyclic), and pyrimidine-sulfanyl (electron-deficient aromatic system).

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares a common acetamide-thiazole-pyrimidine scaffold with several derivatives, differing primarily in substituents. Below is a detailed comparison:

Structure-Activity Relationship (SAR) Insights

Thiazole Core :

  • The thiazole ring (present in the target compound and SirReal2) is critical for binding to enzymes like SIRT2. Replacement with pyridine (as in ) abolishes SIRT2 inhibition, highlighting the thiazole's role in target engagement .

Benzyl/Naphthalenyl Substituents: The 2,6-dichlorobenzyl group in the target compound enhances hydrophobicity and steric bulk compared to SirReal2’s naphthalenylmethyl. This may improve membrane permeability or binding pocket interactions in specific targets.

Pyrimidine Modifications: The unsubstituted pyrimidine in the target compound vs. 4,6-dimethylpyrimidine in SirReal2 alters electronic properties.

Acetamide Linker :

  • The sulfanyl-acetamide bridge is conserved across analogs, suggesting its role as a flexible spacer enabling optimal positioning of aromatic groups.

Pharmacological and Physicochemical Properties

While direct activity data for the target compound is unavailable, inferences can be drawn from analogs:

  • SirReal2 : Demonstrates potent SIRT2 inhibition (IC₅₀ ~ 0.3–1.0 µM), attributed to its naphthalenylmethyl group and dimethylpyrimidine .
  • Target Compound : The dichlorobenzyl group may enhance target affinity due to stronger hydrophobic interactions, but the absence of pyrimidine methyl groups could reduce selectivity.
  • Solubility : The dichlorobenzyl group likely decreases aqueous solubility compared to SirReal2’s naphthalenyl group, impacting bioavailability.

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